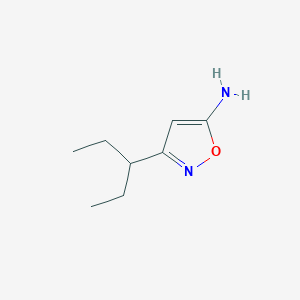

3-(Pentan-3-yl)isoxazol-5-amine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-pentan-3-yl-1,2-oxazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-3-6(4-2)7-5-8(9)11-10-7/h5-6H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATBXBFPSOTARH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1=NOC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Pentan 3 Yl Isoxazol 5 Amine and Analogous 5 Aminoisoxazoles

Foundational Synthetic Strategies for Isoxazole (B147169) Ring Systems

The formation of the isoxazole ring generally proceeds through two main pathways: the 1,3-dipolar cycloaddition of a nitrile oxide with a suitable dipolarophile (an alkyne or alkene), and the condensation reaction of hydroxylamine (B1172632) with a three-carbon component, such as a 1,3-dicarbonyl compound or its derivative. researchgate.netcore.ac.uk These foundational strategies offer versatile and regioselective routes to a wide array of substituted isoxazoles.

1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition reaction between a nitrile oxide and a multiple bond is a powerful and widely utilized method for constructing the isoxazole and isoxazoline (B3343090) rings. researchgate.nettandfonline.com This approach is characterized by its high regioselectivity and efficiency.

The reaction of a nitrile oxide with an alkyne is a direct and efficient route to the isoxazole ring. nih.gov To synthesize a 5-aminoisoxazole derivative such as 3-(pentan-3-yl)isoxazol-5-amine, a nitrile oxide would be reacted with an ynamine (an alkyne with an amino group attached to one of the sp-hybridized carbons).

The general scheme for this reaction involves the in situ generation of the nitrile oxide from an aldoxime or a primary nitro compound. nih.gov For the synthesis of the target molecule, 2,2-diethylpropanenitrile oxide would be the required nitrile oxide. This would be reacted with an appropriate ynamine. The regioselectivity of the cycloaddition is a key consideration. nih.gov

| Reactant 1 (Nitrile Oxide Precursor) | Reactant 2 (Alkyne) | Product (Isoxazole) | Conditions | Yield | Reference |

| p-Chlorobenzaldoxime | N,N-Dimethyl-1-phenylethynylamine | 3-(p-Chlorophenyl)-5-(dimethylamino)isoxazole | Toluene, reflux | Moderate | nih.gov |

| Propanaldoxime | N,N-Diethyl-1-propyn-1-amine | 3-Ethyl-5-(diethylamino)isoxazole | Phenyl isocyanate, triethylamine | Good | nih.gov |

Table 1: Examples of Nitrile Oxide-Alkyne Cycloadditions for the Synthesis of 5-Aminoisoxazoles

The reaction can be performed under various conditions, including thermal activation and the use of catalysts to enhance regioselectivity and reaction rates. researchgate.netnih.gov

While nitrile oxide-alkyne cycloadditions directly yield isoxazoles, the reaction of nitrile oxides with alkenes produces isoxazolines (dihydroisoxazoles). nih.govmdpi.com To obtain a 5-aminoisoxazole from this route, an enamine (an alkene with an amino group attached to one of the sp2-hybridized carbons) would be used as the dipolarophile. The resulting isoxazoline intermediate would then need to be oxidized to the corresponding isoxazole.

A more direct approach using an alkene-like substrate involves the use of α-cyanoenamines. The 1,3-dipolar cycloaddition of a nitrile oxide to an α-cyanoenamine leads directly to the 5-aminoisoxazole with the elimination of hydrogen cyanide. This reaction is highly regioselective. nih.govresearchgate.net

| Reactant 1 (Nitrile Oxide Precursor) | Reactant 2 (Alkene) | Product (Isoxazole) | Conditions | Yield | Reference |

| p-Chlorobenzaldoxime | 2-Morpholinoacrylonitrile | 4-(3-(4-Chlorophenyl)isoxazol-5-yl)morpholine | Toluene, reflux | 75% | nih.gov |

| Methylnitrolic acid | 2-Piperidinoacrylonitrile | 1-(3-Methylisoxazol-5-yl)piperidine | Phenyl isocyanate, triethylamine | Good | nih.gov |

Table 2: Examples of Nitrile Oxide-Alkene Cycloadditions for the Synthesis of 5-Aminoisoxazoles

Hydroxylamine-Mediated Condensation Reactions

The condensation of hydroxylamine with a 1,3-dicarbonyl compound or a related species is a classic and versatile method for isoxazole synthesis. youtube.comrsc.org The regioselectivity of this reaction can often be controlled by the reaction conditions and the nature of the substituents on the dicarbonyl compound. rsc.org

The reaction of hydroxylamine with a 1,3-dicarbonyl compound proceeds through the formation of a monoxime intermediate, which then undergoes cyclization and dehydration to form the isoxazole ring. misuratau.edu.ly For the synthesis of 5-aminoisoxazoles, a β-keto cyanohydrin or a related derivative can be employed.

A convenient method for the synthesis of 5-aminoisoxazoles involves the reaction of thiocarbamoylcyanoacetates with hydroxylamine. osi.lv

| Reactant 1 (Dicarbonyl equivalent) | Reactant 2 | Product | Conditions | Yield | Reference |

| Ethyl 2-cyano-3-oxobutanoate | Hydroxylamine | 5-Amino-3-methylisoxazole-4-carboxylic acid ethyl ester | Ethanol (B145695), reflux | High | osi.lv |

| Diethyl 2-cyanopentanedioate | Hydroxylamine | 5-Amino-4-(2-ethoxy-2-oxoethyl)isoxazole-3-carboxylic acid ethyl ester | Ethanol, reflux | High | osi.lv |

Table 3: Examples of Hydroxylamine Condensation with 1,3-Dicarbonyl Derivatives

Ynones (α,β-alkynyl ketones) and propiolic acid derivatives can also serve as the three-carbon component in the reaction with hydroxylamine to form isoxazoles. nanobioletters.com The reaction of a propiolic acid ester with hydroxylamine can lead to the formation of a 3-isoxazolone, which can be further functionalized. researchgate.net

To obtain a 5-aminoisoxazole from this general strategy, a β-amino-α,β-unsaturated ketone or a related enaminone can be reacted with hydroxylamine. The regioselectivity of the cyclization is a critical factor in determining the final product. nanobioletters.com

| Reactant 1 (Ynone/Propiolic Acid Derivative) | Reactant 2 | Product | Conditions | Yield | Reference |

| 4-Phenyl-2-butyn-1-one | Hydroxylamine hydrochloride | 3-Methyl-5-phenylisoxazole | Ethanol, reflux | Good | nanobioletters.com |

| Ethyl propiolate | Hydroxylamine | 3-Isoxazolone | Basic conditions | Good | researchgate.net |

Table 4: Examples of Cyclization of Ynone and Propiolic Acid Derivatives

Reaction of δ-Acetoxy Allenoates with Hydroxylamine

A contemporary approach to the synthesis of isoxazol-5(2H)-ones, which serve as crucial precursors to 5-aminoisoxazoles, involves the [3+2] annulation of δ-acetoxy allenoates with hydroxylamine derivatives. nih.govconsensus.app This method provides a concise pathway to vinylated isoxazol-5(2H)-one derivatives. nih.gov

In a recently developed protocol, the reaction is promoted by (tBuO)₂Mg, facilitating an efficient [3+2] annulation between δ-acetoxy allenoates and N-benzylhydroxylamine. nih.govfigshare.com This process is noted for its stereospecificity and provides the target isoxazol-5(2H)-one structures in yields of up to 87%. consensus.app The resulting isoxazolone can then be further functionalized or converted to the corresponding 5-amino derivative through subsequent chemical transformations. The general applicability of δ-acetoxy allenoates as synthons has been demonstrated in various phosphine-catalyzed annulations to create other heterocyclic systems as well. researchgate.net

Table 1: Synthesis of Isoxazol-5(2H)-one Derivatives via [3+2] Annulation

| Reactant 1 | Reactant 2 | Promoter | Product Type | Yield | Reference |

|---|

This table illustrates a representative example of the annulation reaction used to form isoxazol-5(2H)-one precursors.

Catalytic Cycloisomerization Approaches

Catalytic cycloisomerization presents an efficient route to the isoxazole core. One notable method is the gold(III) chloride-catalyzed cycloisomerization of α,β-acetylenic oximes. organic-chemistry.org This reaction proceeds under moderate conditions and offers high yields of substituted isoxazoles. A key advantage of this methodology is its flexibility, allowing for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles depending on the starting oxime. organic-chemistry.org

Other catalytic systems have also been employed. For instance, a copper(I) chloride-mediated intramolecular cyclization can be achieved following the oxidation of propargylamines to their corresponding oximes. organic-chemistry.org Furthermore, palladium-catalyzed four-component coupling reactions involving a terminal alkyne, hydroxylamine, and carbon monoxide have been developed for isoxazole synthesis. nih.gov These catalytic methods avoid harsh conditions and offer high regioselectivity, making them valuable tools for generating libraries of isoxazole derivatives. organic-chemistry.orgorganic-chemistry.org

Specific Methods for the Formation of the 5-Aminoisoxazole Moiety

Reduction of Oxime Intermediates Leading to 5-Aminoisoxazoles

A convergent and mild pathway to 5-aminoisoxazoles involves the controlled reduction of β-cyanonitroalkanes. nih.gov This strategy begins with the C-alkylation of nitroalkanes with α-bromonitriles, often enabled by copper catalysis, to produce β-cyanonitroalkane intermediates. These functionally dense products can then be treated under specific reducing conditions to form an α-cyanooxime. This oxime intermediate undergoes a spontaneous cyclization to yield the final 5-aminoisoxazole heterocycle. nih.gov This method is tolerant of various functional groups, including ketones, aryl ethers, and heteroarenes, allowing for the synthesis of diverse analogs. nih.gov

An alternative reduction approach starts from 5-nitroisoxazoles. These can be prepared via the heterocyclization of electrophilic alkenes with tetranitromethane. mathnet.ru The subsequent reduction of the nitro group, commonly achieved using reagents like tin(II) chloride (SnCl₂) in ethanol or zinc (Zn) in acetic acid, furnishes the desired 5-aminoisoxazoles. mathnet.ru

Direct Synthesis via Reaction of Thiocarbamoylcyanoacetates with Hydroxylamine

A direct and convenient method for preparing 5-aminoisoxazoles involves the reaction of ethyl arylthiocarbamoylcyanoacetates with hydroxylamine. researchgate.net This synthesis is typically performed under reflux conditions in ethanol. researchgate.net The starting thiocarbamoylcyanoacetates are readily accessible in high yields from the reaction of ethyl cyanoacetate (B8463686) and various isothiocyanates. researchgate.netlookchem.com The subsequent cyclization with hydroxylamine provides a synthetically useful route to a range of 5-aminoisoxazole-4-carboxylates in good yields. researchgate.netglobalauthorid.com

Table 2: Synthesis of 5-Aminoisoxazoles from Thiocarbamoylcyanoacetates

| Starting Propanoate (Substituent) | Reaction Time | Product | Yield | Reference |

|---|---|---|---|---|

| 2e (naphth-1-yl) | 48 h | Ethyl 5-amino-3-(naphth-1-ylamino)isoxazole-4-carboxylate | 60% | researchgate.net |

This table provides examples of 5-aminoisoxazoles synthesized using the thiocarbamoylcyanoacetate method.

Multi-Component Reactions (MCRs) for Isoxazol-5(2H)-ones as Precursors to 5-Aminoisoxazoles

Multi-component reactions (MCRs) are highly efficient for constructing complex molecular architectures like isoxazol-5(2H)-ones, which are precursors to 5-aminoisoxazoles. ijcce.ac.irchim.it These reactions combine three or more starting materials in a single pot, offering advantages in terms of atom economy, reduced waste, and simplified procedures. researchgate.netmdpi.com Various MCRs have been developed that lead to isoxazol-5-ones, which can then be converted to the target 5-amino compounds in a subsequent step. chim.itnih.gov For example, a three-component reaction of β-keto esters, hydroxylamine hydrochloride, and various aldehydes can produce 3,4-disubstituted isoxazol-5(4H)-ones, often using water as a green solvent. mdpi.comsemnan.ac.ir

A specific and efficient MCR for the synthesis of highly functionalized isoxazol-5(2H)-ones involves a four-component reaction between ethyl benzoylacetate, hydroxylamine, an aromatic aldehyde, and malononitrile (B47326). ijcce.ac.irijcce.ac.irsid.ir This reaction proceeds through a sequence of ring closing, Knoevenagel condensation, and Michael addition. ijcce.ac.irresearchgate.net The process is often catalyzed by an acid, such as p-toluenesulfonic acid (PTSA), and can be performed in water, highlighting its environmental advantages. ijcce.ac.irsid.ir

The proposed mechanism suggests that ethyl benzoylacetate first condenses with hydroxylamine to form an isoxazol-5(4H)-one intermediate. ijcce.ac.ir This intermediate then undergoes a Knoevenagel condensation with the aldehyde, followed by a Michael addition of malononitrile to afford the final isoxazol-5(2H)-one product. ijcce.ac.ir This one-pot synthesis provides a simple and environmentally friendly route to these valuable precursors. ijcce.ac.irnsmsi.irijcce.ac.ir

Table 3: Examples of Isoxazol-5(2H)-ones from Four-Component Reaction

| Aldehyde (Component 3) | Catalyst | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 4-Methylbenzaldehyde | PTSA | Water | 5 min | 95% | ijcce.ac.irsid.ir |

| 4-Chlorobenzaldehyde | PTSA | Water | 10 min | 92% | ijcce.ac.ir |

| 4-Nitrobenzaldehyde | PTSA | Water | 10 min | 90% | ijcce.ac.ir |

This table showcases the efficiency and scope of the four-component reaction for synthesizing isoxazol-5(2H)-one precursors.

Regioselectivity Control in 3,5-Disubstituted Isoxazole Synthesis

The synthesis of 3,5-disubstituted isoxazoles, particularly when aiming for a specific regioisomer like a 5-aminoisoxazole, often faces the challenge of producing a mixture of isomers. The classical Claisen isoxazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine, is known to suffer from poor regioselectivity. However, significant progress has been made in controlling the regiochemical outcome by carefully selecting substrates and reaction conditions.

One effective strategy involves the use of β-enamino diketones as precursors. Research has demonstrated that the regioselectivity of the cyclocondensation reaction with hydroxylamine can be directed by manipulating the reaction solvent, employing specific bases like pyridine, or using Lewis acid carbonyl activators such as BF₃·OEt₂. researchgate.net The structure of the β-enamino diketone itself, particularly the steric hindrance of the amino group, also plays a crucial role in determining which carbonyl group preferentially reacts with the hydroxylamine. researchgate.net These variations in reaction conditions allow for the selective synthesis of different isoxazole regioisomers, including 3,4-disubstituted, 4,5-disubstituted, and 3,4,5-trisubstituted isoxazoles. researchgate.net

For the direct synthesis of aminoisoxazoles, the reaction of β-ketonitriles with hydroxylamine is a key method. The regioselectivity between the resulting 3-aminoisoxazole (B106053) and 5-aminoisoxazole can be controlled by the pH of the reaction medium. For instance, the reaction of 4,4-dimethyl-3-oxopentanenitrile with hydroxylamine hydrochloride yields 5-amino-3-tert-butylisoxazole. nih.gov Conversely, conducting the reaction in a weakly basic aqueous medium favors the formation of the alternative regioisomer, 3-amino-5-tert-butylisoxazole. nih.gov The initial step involves the reaction of hydroxylamine with either the carbonyl or the nitrile group, and the preferred pathway is dependent on substituent effects and the pH. nih.gov Similarly, for the synthesis of 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles, both reaction temperature and pH have been identified as critical factors in determining the regiochemical outcome. organic-chemistry.org

The table below summarizes how reaction conditions can influence the regioselectivity in the synthesis of substituted isoxazoles.

| Precursor Type | Reagent | Key Control Factor(s) | Predominant Product(s) |

| β-Enamino diketone | Hydroxylamine HCl | Solvent, Lewis Acid (BF₃), Substrate Structure | 3,4-, 4,5-, or 3,4,5-substituted isoxazoles |

| β-Ketonitrile | Hydroxylamine | pH of the medium | 3-Aminoisoxazole or 5-Aminoisoxazole |

| β-Ketonitrile | Hydroxylamine | Temperature, pH | 3-Amino-5-alkyl or 5-Amino-3-alkyl isoxazoles |

Sustainable and Green Chemical Approaches in Isoxazole Synthesis

The principles of green chemistry, which aim to reduce waste, use less hazardous materials, and decrease energy consumption, are increasingly being applied to the synthesis of heterocyclic compounds like isoxazoles. These approaches are crucial for developing more sustainable and environmentally friendly manufacturing processes.

Metal-Free Synthetic Pathways

A significant focus in green isoxazole synthesis is the avoidance of heavy metal catalysts, which can be toxic, costly, and difficult to remove from the final product. organic-chemistry.org A prominent metal-free approach for synthesizing aminoisoxazoles is the base-mediated [3+2]-cycloaddition reaction. researchgate.netnanobioletters.com In this method, a nitrile oxide is generated in situ from a chloroxime using a mild base like sodium bicarbonate or triethylamine. researchgate.netbohrium.com This reactive intermediate then undergoes a regioselective cycloaddition with an alkyne or an enamine to form the 3,5-disubstituted isoxazole ring. researchgate.netnanobioletters.com This method has been successfully applied to the multigram scale synthesis of N-Boc protected aminoisoxazoles, demonstrating its practical utility. researchgate.netbohrium.com

Another metal-free strategy involves the reaction of 3-methyl-4-nitro-5-trichloromethylisoxazole with various nucleophiles. This process, which proceeds through a haloform-type reaction, yields 5-aminoisoxazoles via a transition metal-free heteroaromatic amination.

The table below highlights examples of metal-free synthetic strategies for isoxazoles.

| Reaction Type | Key Reagents | Product Type | Key Features |

| [3+2] Cycloaddition | Chloroxime, Mild Base (e.g., NaHCO₃), Alkyne/Enamine | Aminoisoxazoles | Base-mediated, multigram scale, good regioselectivity |

| Heteroaromatic Amination | 3-Methyl-4-nitro-5-trichloromethylisoxazole, Nucleophile | 5-Aminoisoxazoles | Transition metal-free, utilizes a polyfunctional isoxazole derivative |

Reactions in Aqueous Media

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Performing organic syntheses in aqueous media represents a significant step towards more sustainable chemical processes. The synthesis of isoxazoles has been successfully adapted to aqueous conditions.

For example, 5-arylisoxazole derivatives can be synthesized by reacting 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water, without the need for any catalyst. This method offers the advantages of mild reaction conditions, high yields, and a simple work-up procedure. A similar catalyst-free approach in an aqueous medium has been reported for the synthesis of isoxazole-fused quinoline (B57606) scaffolds from the reaction of isatins, 6-amino uracils, and other isoxazoles. nih.gov

Furthermore, the synthesis of 5-aminoisoxazoles from ynones has been achieved in aqueous media at room temperature. The reaction uses potassium carbonate, followed by the addition of sodium azide (B81097) in the presence of ammonium (B1175870) chloride, to form the desired 5-aminoisoxazole products. The synthesis of isoxazole-5(4H)-ones has also been effectively carried out in water using catalysts like amine-functionalized cellulose, which aligns with green chemistry principles by using a biodegradable catalyst in an environmentally benign solvent. nih.gov

Biocatalytic Strategies for Isoxazole Ring Formation

The use of enzymes (biocatalysis) in organic synthesis is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. However, the direct biocatalytic formation of the isoxazole ring, especially 5-aminoisoxazoles, is an area that is still in its infancy.

Current research has primarily focused on the enzymatic modification or cleavage of the isoxazole ring. For instance, cytochrome P450 enzymes have been shown to catalyze the ring-opening of the drug leflunomide, which contains an isoxazole ring. researchgate.netnih.govrsc.org While this demonstrates that enzymes can interact specifically with the isoxazole scaffold, it does not represent a synthetic route to its formation.

More relevant to synthesis, some studies have explored the use of enzymes to catalyze reactions that produce isoxazole derivatives. Lipase has been used as a biocatalyst in the one-pot, multicomponent reaction of aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride to form 3-methyl-4-(hetero)arylmethylene isoxazol-5(4H)-ones in water. Similarly, synthetic enzymes (synzymes) have been developed to catalyze the multicomponent synthesis of isoxazol-5(4H)-one derivatives. These methods, however, produce isoxazolones rather than the specific 5-aminoisoxazole structure.

Direct enzymatic cyclization to form the 5-aminoisoxazole core from acyclic precursors has not been extensively reported, and this remains a challenging but promising area for future research in green chemistry.

Reaction Mechanisms and Ring Transformations of Isoxazole Systems

Detailed Mechanistic Pathways of 1,3-Dipolar Cycloaddition

The most prevalent method for synthesizing the isoxazole (B147169) ring system is the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, typically an alkyne or an alkene. rsc.orgtandfonline.com This reaction is a cornerstone of heterocyclic chemistry, providing a highly efficient route to a wide array of substituted isoxazoles. researchgate.net

Two primary mechanistic pathways have been proposed for the 1,3-dipolar cycloaddition reaction: a concerted pericyclic mechanism and a stepwise mechanism involving a diradical intermediate. rsc.orgwikipedia.org

The concerted mechanism , first proposed by Rolf Huisgen, suggests that the 1,3-dipole (nitrile oxide) reacts with the dipolarophile in a single, continuous transformation. rsc.orgwikipedia.org This process is believed to occur through a thermally allowed π4s + π2s cycloaddition, involving a six-electron, aromatic-like transition state. wikipedia.org The high degree of stereospecificity often observed in these reactions, where the configuration of both the dipole and the dipolarophile is retained in the product, provides strong evidence for the concerted pathway. wikipedia.org DFT (Density Functional Theory) calculations have further supported this mechanism, describing it as a concerted, asynchronous process. mdpi.com

Conversely, the stepwise mechanism posits the initial formation of a diradical intermediate, which then cyclizes to form the isoxazole ring. rsc.org However, the general acceptance of the concerted pathway has largely superseded this model for most 1,3-dipolar cycloadditions. rsc.orgwikipedia.org

| Mechanism | Key Features | Supporting Evidence |

| Concerted (Huisgen) | Single transition state, π4s + π2s cycloaddition | High stereospecificity, DFT calculations rsc.orgwikipedia.orgmdpi.com |

| Stepwise (Firestone) | Formation of a diradical intermediate | Less commonly accepted rsc.org |

Nitrile oxides are highly reactive and unstable species, necessitating their generation in situ for synthetic applications. researchgate.netrsc.org Common methods for their formation include the dehydration of primary nitro compounds or the oxidation of aldoximes. tandfonline.comorganic-chemistry.org For instance, the oxidation of aldoximes using reagents like Oxone in the presence of a base can efficiently generate nitrile oxides for subsequent cycloaddition. tandfonline.comtandfonline.com

Once generated, the nitrile oxide readily undergoes a [3+2] cycloaddition with a suitable dipolarophile. rsc.org The reaction of a nitrile oxide with an alkyne yields an isoxazole, while reaction with an alkene produces an isoxazoline (B3343090). wikipedia.org This transformation is highly valuable as the resulting isoxazole or isoxazoline can be further manipulated. For example, hydrogenation of the isoxazole ring can lead to β-dicarbonyl compounds, effectively acting as a masked aldol (B89426) reaction. wikipedia.org The reactivity and versatility of in situ generated nitrile oxides have led to the development of one-pot, multi-component reactions for the efficient synthesis of highly substituted isoxazoles. rsc.orgorganic-chemistry.org

Intramolecular Rearrangements and Ring Opening of the Isoxazole Nucleus

Beyond its synthesis, the isoxazole ring can undergo a variety of transformations, including photochemical rearrangements and ring-opening reactions initiated by electron capture or collision-induced dissociation. These processes provide pathways to other important heterocyclic systems and offer insights into the fundamental stability and reactivity of the isoxazole core.

Upon irradiation with UV light, isoxazoles can rearrange to form oxazoles. aip.orgnih.gov This photoisomerization is a well-established transformation that generally proceeds through a ring contraction-ring expansion mechanism. aip.orgrsc.org The initial step involves the photochemical cleavage of the weak N-O bond of the isoxazole ring, leading to the formation of a vinylnitrene diradical. aip.org This transient species can then rapidly collapse to form a 2H-azirine intermediate. aip.org

The 2H-azirine, a strained three-membered ring, is a key intermediate in this rearrangement. aip.orgnih.gov Subsequent cleavage of the C-C single bond in the azirine ring produces a nitrile ylide. aip.org This nitrile ylide can then undergo cyclization to yield the more stable oxazole (B20620) ring. aip.org While a concerted mechanism for the isoxazole-to-oxazole rearrangement has also been proposed, the pathway involving the azirine intermediate is widely supported by experimental and theoretical studies. aip.org

| Step | Reactant | Intermediate(s) | Product |

| 1 | Isoxazole | Vinylnitrene | 2H-Azirine aip.org |

| 2 | 2H-Azirine | Nitrile Ylide | Oxazole aip.org |

Electron capture by an isoxazole molecule can induce the cleavage of the O-N bond, leading to the opening of the aromatic ring. nih.govnsf.gov This process is triggered by the population of the σ* lowest unoccupied molecular orbital (LUMO), which is antibonding with respect to the O-N bond. nih.govnsf.gov The resulting ring-opened anion can be studied through techniques like photodetachment spectroscopy.

Photodetachment of this anion accesses a neutral, ring-opened diradical structure. nih.gov In this diradical, the oxygen and nitrogen radical centers are separated by a significant distance (approximately 3 Å) but remain electronically coupled through the rest of the molecular framework. nih.govnsf.gov This interaction leads to a complex manifold of diradical states, including triplet and singlet states. nih.gov The formation and properties of these diradical species are of fundamental interest for understanding bond-breaking and long-range electronic interactions in molecules.

Collision-induced dissociation (CID) is a mass spectrometry technique used to fragment ions in the gas phase to gain structural information. wikipedia.org When subjected to CID, deprotonated isoxazole molecules undergo fragmentation, providing insights into their intrinsic bond strengths and dissociation pathways. researchgate.netnih.gov

Studies on deprotonated isoxazole and its derivatives have shown that upon collisional activation, a variety of fragment ions are produced. researchgate.netnih.gov The fragmentation patterns suggest that the dissociation is often dominated by a non-statistical "shattering" mechanism, where the ion fragments upon impact. researchgate.netnih.gov The analysis of these fragment ions helps in elucidating the detailed atomic-level mechanisms of dissociation. nih.gov The fragmentation of even-electron precursor ions in low-energy CID is generally expected to produce even-electron fragment ions, but a significant number of radical fragment ions can also be formed, particularly in molecules that can stabilize the radical through resonance. nih.gov Common neutral losses observed in the CID of organic molecules include the elimination of small, stable molecules like water or carbon monoxide. acs.org

Catalytic Influence on Isoxazole Reaction Dynamics

The synthesis of the isoxazole ring, a privileged scaffold in medicinal chemistry, is significantly influenced by the choice of catalyst. Catalytic systems not only accelerate reaction rates but also govern the regioselectivity and stereoselectivity of the final products. Both metal-based catalysts and organocatalysts have been extensively developed to provide efficient and selective routes to a wide array of functionalized isoxazoles.

Transition metal catalysis is a cornerstone of modern isoxazole synthesis, offering powerful methods for ring construction through cycloaddition and cyclization pathways. The choice of metal and its ligand sphere is crucial for controlling the reaction outcome, particularly the regiochemistry of the resulting isoxazole.

Copper(I) catalysis is most prominently used in the [3+2] cycloaddition reaction between nitrile oxides and terminal alkynes. organic-chemistry.orgwhiterose.ac.uk This method, often referred to as a "click" reaction, reliably and regioselectively produces 3,5-disubstituted isoxazoles. whiterose.ac.ukbeilstein-journals.org The reaction typically proceeds under mild conditions and is tolerant of a wide range of functional groups. organic-chemistry.org The mechanism is believed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the nitrile oxide. organic-chemistry.org While highly effective for terminal alkynes, copper-catalyzed methods are generally not successful for the synthesis of 3,4,5-trisubstituted isoxazoles from internal alkynes at room temperature. beilstein-journals.org Another approach involves the CuCl-mediated intramolecular cyclization of oximes derived from propargylamines. organic-chemistry.org

Ruthenium(II) catalysts provide a complementary regioselectivity to copper(I) in the [3+2] cycloaddition of nitrile oxides and alkynes. whiterose.ac.uknih.gov The use of ruthenium(II) complexes, such as [Cp*RuCl(COD)], directs the cycloaddition to exclusively form the regioisomeric 3,4-disubstituted isoxazoles from terminal alkynes and 3,4,5-trisubstituted isoxazoles from internal alkynes. whiterose.ac.ukbeilstein-journals.orghzdr.de This switch in regioselectivity is a significant advantage, allowing for the synthesis of isoxazole isomers that are not readily accessible through other methods. hzdr.de Beyond cycloadditions, ruthenium catalysts, like [RuCl₂(p-cymene)]₂, have been employed in the non-decarboxylative rearrangement of 4-alkylidene-isoxazol-5-ones to yield isoxazole-4-carboxylic acids. acs.orgresearchgate.net This transformation proceeds through a proposed vinyl Ru-nitrenoid intermediate. researchgate.net

Gold(III) chloride (AuCl₃) has emerged as a potent catalyst for the cycloisomerization of α,β-acetylenic oximes to form substituted isoxazoles. organic-chemistry.orgresearchgate.netthieme-connect.com This method is characterized by its mild reaction conditions, often proceeding at room temperature, with low catalyst loadings (e.g., 1 mol%) and providing very good to excellent yields. organic-chemistry.orgthieme-connect.com The proposed mechanism involves the π-activation of the alkyne's triple bond by the carbophilic AuCl₃, which facilitates a 5-endo-dig cyclization, followed by protodeauration to yield the aromatic isoxazole ring. organic-chemistry.orgthieme-connect.com This methodology is versatile, allowing for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles by varying the substituents on the starting acetylenic oxime. organic-chemistry.orgresearchgate.net

| Catalyst | Reaction Type | Substrates | Product(s) | Key Features & Findings | Citation(s) |

|---|---|---|---|---|---|

| Cu(I) salts (e.g., CuSO₄/sodium ascorbate, CuCl) | [3+2] Cycloaddition / Intramolecular Cyclization | Nitrile Oxides + Terminal Alkynes; Propargylamine-derived Oximes | 3,5-Disubstituted Isoxazoles | High regioselectivity for 3,5-isomers; mild conditions; generally limited to terminal alkynes. | organic-chemistry.orgwhiterose.ac.ukbeilstein-journals.org |

| Ru(II) complexes (e.g., [Cp*RuCl(COD)], [RuCl₂(p-cymene)]₂) | [3+2] Cycloaddition / Rearrangement | Nitrile Oxides + Alkynes; 4-Alkylidene-isoxazol-5-ones | 3,4-Disubstituted & 3,4,5-Trisubstituted Isoxazoles; Isoxazole-4-carboxylic acids | Complementary regioselectivity to Cu(I), yielding 3,4- and 3,4,5-isomers; enables novel rearrangements. | whiterose.ac.ukbeilstein-journals.orghzdr.deacs.orgresearchgate.net |

| AuCl₃ | Cycloisomerization | α,β-Acetylenic Oximes | 3-Substituted, 5-Substituted, or 3,5-Disubstituted Isoxazoles | Mild conditions, low catalyst loading, excellent yields; proceeds via π-activation of the alkyne. | organic-chemistry.orgorganic-chemistry.orgresearchgate.netthieme-connect.com |

In recent years, organocatalysis and phase-transfer catalysis have gained prominence as powerful, metal-free alternatives for isoxazole synthesis. These methods offer advantages in terms of cost, toxicity, and environmental impact, while also providing unique pathways for asymmetric synthesis. nih.gov

Organocatalysis utilizes small organic molecules to catalyze reactions. A variety of organocatalysts have been successfully applied to isoxazole synthesis. For instance, hexamine has been reported as a simple, non-toxic, and efficient organocatalyst for the one-pot, three-component synthesis of aryl-3-methylisoxazol-5(4H)-ones from aromatic aldehydes, ethyl acetoacetate, and hydroxylamine (B1172632) hydrochloride. fzgxjckxxb.com Organophosphines have been shown to catalyze the [3+2] cycloaddition of N-hydroxyamides and alkynes to produce 3,4,5-trisubstituted isoxazoles with high regioselectivity. acs.org Asymmetric organocatalysis is particularly valuable for producing chiral isoxazole derivatives. Chiral phosphoric acids, for example, have been used to catalyze the enantioselective addition of 5-aminoisoxazoles to β,γ-alkynyl-α-ketimino esters, yielding quaternary α-isoxazole-α-alkynyl amino acid derivatives with high enantioselectivity. rsc.orgresearchgate.net The catalyst is believed to activate the reactants through hydrogen-bonding interactions. rsc.org

Phase-Transfer Catalysis (PTC) involves the use of a catalyst, typically a quaternary ammonium (B1175870) salt, to facilitate the migration of a reactant from one phase into another where the reaction occurs. This technique is particularly useful for reactions involving water-insoluble organic substrates and water-soluble reagents. In the context of isoxazole chemistry, PTC has been effectively used for the enantioselective functionalization of isoxazole derivatives. Cinchona alkaloids and their derivatives are the most utilized class of phase-transfer catalysts, operating through hydrogen bonding and ion-pairing interactions. acs.orgunibo.itcore.ac.uk Research has demonstrated the use of Cinchona-derived catalysts in the Michael-initiated ring closure (MIRC) reactions of 4-nitro-5-bromostyrylisoxazoles with malonate esters to form heavily substituted cyclopropanes. mdpi.comresearchgate.net Furthermore, novel dipeptide-based guanidinium (B1211019) phase-transfer catalysts have been developed for the enantioselective vinylogous amination and aldol reactions of 5-alkyl-4-nitroisoxazoles, affording challenging chiral isoxazole products in high yields and excellent enantioselectivities. anu.edu.auacs.org

| Catalysis Type | Catalyst Example | Reaction Type | Substrates | Product(s) | Key Features & Findings | Citation(s) |

|---|---|---|---|---|---|---|

| Organocatalysis | Hexamine | Multicomponent Reaction | Aryl aldehydes, Ethyl acetoacetate, Hydroxylamine hydrochloride | Aryl-3-methylisoxazol-5(4H)-ones | Simple, efficient, and environmentally friendly one-pot synthesis. | fzgxjckxxb.com |

| Organocatalysis | Organophosphines | [3+2] Cycloaddition | N-hydroxyamides + Alkynes | 3,4,5-Trisubstituted Isoxazoles | High regioselectivity, broad scope, and metal-free conditions. | acs.org |

| Asymmetric Organocatalysis | Chiral Phosphoric Acid | Enantioselective Addition | 5-Aminoisoxazoles + β,γ-Alkynyl-α-ketimino esters | Chiral Quaternary α-isoxazole–α-alkynyl amino acid derivatives | High yields and excellent enantioselectivities; activation via H-bonding. | rsc.org |

| Phase-Transfer Catalysis (PTC) | Cinchona Alkaloid Derivatives | Michael-Initiated Ring Closure (MIRC) | 4-Nitro-5-bromostyrylisoxazoles + Malonate esters | Substituted Cyclopropane Isoxazoles | High yields and complete diastereoselection with moderate to good enantioselectivity. | mdpi.comresearchgate.net |

| Asymmetric PTC | Dipeptide-based Guanidinium | Enantioselective Vinylogous Amination/Aldol | 5-Alkyl-4-nitroisoxazoles + Aminating agents/Paraformaldehyde | Chiral Isoxazole derivatives with α-stereocenter | Access to challenging chiral isoxazoles with high enantioselectivity. | anu.edu.auacs.org |

Derivatization and Functionalization Chemistry of the 3 Pentan 3 Yl Isoxazol 5 Amine Scaffold

Transformations at the 5-Amino Group

The 5-amino group is a key site for synthetic modification, offering a gateway to a diverse range of derivatives through various reactions.

Amine Reactivity in Nucleophilic Substitution and Related Reactions

The amino group at the 5-position of the isoxazole (B147169) ring exhibits typical nucleophilic character, enabling its participation in a variety of substitution and related reactions. The reactivity of this group is influenced by the electronic nature of the isoxazole ring.

One of the common methods to introduce the 5-amino group is through the nucleophilic substitution of a suitable leaving group, such as a halogen, on the isoxazole ring. For instance, 5-chloroisoxazoles can react with amines to yield 5-aminoisoxazoles. nih.gov

The 5-amino group itself can act as a nucleophile in various transformations. A notable example is its participation in the aza-Friedel-Crafts reaction. In a study utilizing 5-aminoisoxazoles, their nucleophilic character was harnessed in an enantioselective reaction with isatin-derived N-Boc ketimines, catalyzed by a chiral phosphoric acid, to produce novel 3-isoxazole 3-amino-oxindoles in good yields. researchgate.net

Furthermore, the reactivity of the 5-amino group can be precisely controlled to achieve chemoselectivity in reactions with bifunctional reagents. For example, the reaction of 5-aminoisoxazoles with α-diazocarbonyl compounds can be directed towards either Wolff rearrangement products (N-isoxazole amides) under thermal conditions or N-H insertion products (α-amino acid derivatives of N-isoxazoles) in the presence of a rhodium catalyst. nih.govacs.org This dual reactivity underscores the versatility of the 5-amino group in synthetic transformations.

Structure-activity relationship studies on certain biologically active diarylaminoisoxazoles have highlighted the importance of an unsubstituted 5-amino group for potent antiproliferative activity, suggesting that in some contexts, preserving this functional group is crucial. nih.govdoi.org

Formation of Substituted Aminoisoxazoles

A variety of synthetic methods are available for the preparation of substituted aminoisoxazoles, which serve as versatile building blocks. These methods can be broadly categorized into the construction of the isoxazole ring with a pre-existing amino functionality or the introduction of the amino group onto a preformed isoxazole ring.

One of the most powerful and widely used methods for constructing the isoxazole ring is the [3+2] cycloaddition of nitrile oxides with suitable dipolarophiles. The reaction of nitrile oxides with α-cyanoenamines has been shown to produce 5-aminoisoxazoles regioselectively. nih.gov Similarly, the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins can lead to the formation of 5-substituted amino-isoxazole derivatives. nih.gov

Another classical and effective approach involves the cyclization of β-ketonitriles with hydroxylamine (B1172632). doi.org The regioselectivity of this reaction, leading to either 3-amino- or 5-aminoisoxazoles, can often be controlled by the reaction conditions, such as pH and temperature. lookchem.com For instance, reacting a β-ketonitrile with hydroxylamine in a weakly basic aqueous medium has been shown to favor the formation of 3-aminoisoxazoles, while other conditions can lead to the 5-amino isomer. doi.org

The derivatization of the amino group in 5-aminoisoxazoles is a common strategy to create libraries of compounds for drug discovery. For example, 5-aminoisoxazoles can be reacted with various benzoyl chlorides to form 5-benzamidoisoxazole derivatives. nanobioletters.com

Below is a table summarizing some methods for the formation of substituted aminoisoxazoles:

| Reaction Type | Reactants | Product | Key Features |

| 1,3-Dipolar Cycloaddition | Nitrile Oxides + α-Cyanoenamines | 5-Aminoisoxazoles | Regioselective, one-pot procedure. nih.gov |

| Cyclization | β-Ketonitriles + Hydroxylamine | 3- or 5-Aminoisoxazoles | Regioselectivity can be controlled by reaction conditions. doi.orglookchem.com |

| Nucleophilic Substitution | 5-Chloroisoxazoles + Amines | 5-Aminoisoxazoles | Direct introduction of the amino group. nih.gov |

| Acylation | 5-Aminoisoxazoles + Acylating Agents | N-Acyl-5-aminoisoxazoles | Derivatization of the amino group. nanobioletters.com |

Modifications of the Pentan-3-yl Side Chain (Based on general organic chemistry principles for alkyl groups)

The pentan-3-yl side chain of 3-(pentan-3-yl)isoxazol-5-amine is a saturated alkyl group. In general, alkyl groups are relatively inert and lack the inherent reactivity of functional groups like amines or the isoxazole ring itself. masterorganicchemistry.com Modification of such a side chain typically requires strategies that can activate the C-H bonds or introduce functionality through other means.

In medicinal chemistry, altering the size and lipophilicity of alkyl chains can significantly impact the pharmacological properties of a molecule. wikipedia.org Therefore, methods to functionalize the pentan-3-yl group could be valuable for structure-activity relationship studies.

General strategies for the functionalization of unactivated alkyl C-H bonds often rely on radical-based approaches. researchgate.net These methods can involve the generation of a high-energy radical that can abstract a hydrogen atom from the alkyl chain, creating a carbon-centered radical that can then be trapped by another reagent. The regioselectivity of such reactions can be challenging to control, especially in a molecule with multiple C-H bonds of similar reactivity.

More recent advances in organic synthesis have focused on transition metal-catalyzed C-H functionalization. patsnap.com These methods offer the potential for greater selectivity but often require directing groups to position the catalyst in proximity to the desired C-H bond. In the case of this compound, the nitrogen atoms of the isoxazole or the amino group could potentially serve as directing groups, although this has not been specifically reported for this molecule.

Another approach could involve the synthesis of analogues with pre-functionalized side chains that are then used to construct the isoxazole ring. This would bypass the need for direct functionalization of the pentan-3-yl group.

The table below outlines some general principles for alkyl group modification that could be conceptually applied to the pentan-3-yl side chain:

| Reaction Type | General Principle | Potential Outcome on Pentan-3-yl Chain |

| Radical Halogenation | Free radical chain reaction with halogens | Introduction of a halogen (e.g., Br, Cl) |

| C-H Activation/Functionalization | Transition metal-catalyzed reaction | Introduction of various functional groups (e.g., esters, ethers) |

| Oxidation | Strong oxidizing agents | Formation of ketones or alcohols (potentially leading to ring cleavage) |

Regiospecific Functionalization of the Isoxazole Core

The isoxazole ring itself is a five-membered heterocycle with distinct reactivity at its carbon and nitrogen atoms. The regioselective functionalization of the isoxazole core is a key strategy for fine-tuning the electronic and steric properties of the molecule.

The synthesis of the isoxazole ring often presents opportunities for controlling the substitution pattern. For example, the cyclocondensation of β-enamino diketones with hydroxylamine can lead to different regioisomeric isoxazoles depending on the reaction conditions, such as the solvent and the use of a Lewis acid like BF3. nih.govrsc.org This allows for the regioselective synthesis of 3,4-disubstituted, 4,5-disubstituted, and 3,4,5-trisubstituted isoxazoles. nih.govrsc.org

Direct C-H functionalization of the isoxazole ring is an emerging area that offers a more atom-economical approach to derivatization. researchgate.net While the C-H bonds of the isoxazole ring are generally considered to be relatively unreactive, recent research has demonstrated that they can be activated under specific conditions.

The nucleophilic substitution of a nitro group in 5-nitroisoxazoles with various nucleophiles has been shown to be a chemo- and regioselective method for the functionalization of the isoxazole moiety. nih.gov This approach has been used to synthesize a range of bis(isoxazole) derivatives. nih.gov

The following table summarizes some methods for the regiospecific functionalization of the isoxazole core:

| Reaction Type | Reactants/Reagents | Product | Key Features |

| Cyclocondensation | β-Enamino diketones + Hydroxylamine | Regioisomeric isoxazoles | Control of regiochemistry by varying reaction conditions. nih.govrsc.org |

| 1,3-Dipolar Cycloaddition | Nitrile oxides + Alkynes | 3,5-Disubstituted isoxazoles | Highly regioselective. organic-chemistry.org |

| Nucleophilic Aromatic Substitution | 5-Nitroisoxazoles + Nucleophiles | 5-Substituted isoxazoles | Chemo- and regioselective functionalization. nih.gov |

| Hypervalent Iodine-Mediated Cycloaddition | Aldoximes + Unsaturated substrates | 3,4- or 3,4,5-Substituted isoxazoles | Efficient and regioselective. core.ac.uk |

Construction of Polycyclic or Hybrid Molecular Architectures Incorporating Isoxazole Moieties

The isoxazole ring can serve as a versatile building block for the construction of more complex polycyclic and hybrid molecular architectures. These larger structures are of significant interest in drug discovery and materials science.

A powerful strategy for the synthesis of fused isoxazoles is intramolecular nitrile oxide cycloaddition (INOC). mdpi.commdpi.com In this approach, a molecule containing both a nitrile oxide precursor and a dipolarophile (such as an alkyne or alkene) undergoes an intramolecular cyclization to form a fused bicyclic or polycyclic system containing an isoxazole ring. This method has been used to create a variety of fused heterocyclic systems. mdpi.commdpi.com

Multicomponent reactions (MCRs) provide an efficient pathway to complex molecules in a single step. The Ugi four-component reaction (U-4CR) has been employed in sequence with an intramolecular nitrile oxide cyclization to prepare fused six-membered lactams to isoxazole and isoxazoline (B3343090). acs.org

Isoxazoles can also be fused to other heterocyclic rings to create novel scaffolds. For example, isoxazolo[5,4-b]pyridines have been synthesized via a one-pot reaction of aryl glyoxals, 5-aminoisoxazoles, and malononitrile (B47326). researchgate.net Furthermore, base-promoted cyclocondensation of C-chloro oximes with cyclic 1,3-diketones has been shown to afford functionalized polycyclic isoxazoles. nih.gov

The construction of hybrid molecules where the isoxazole ring is linked to another pharmacophore is also a common strategy. For instance, diarylaminoisoxazoles, where the isoxazole acts as a linker between two aryl rings, have been synthesized and evaluated for their biological activity. nih.govdoi.org

The table below provides examples of the construction of polycyclic or hybrid architectures incorporating isoxazoles:

| Synthetic Strategy | Key Reaction | Resulting Architecture | Example |

| Intramolecular Cycloaddition | Nitrile Oxide Cycloaddition (INOC) | Fused bicyclic/polycyclic isoxazoles | Synthesis of tetracyclic isoxazole-containing ring systems. mdpi.com |

| Multicomponent Reactions | Ugi Four-Component Reaction (U-4CR) followed by INOC | Fused lactams to isoxazole | Preparation of fused six-membered lactams to isoxazole and isoxazoline. acs.org |

| Annulation Reactions | Condensation and cyclization | Fused heterocyclic systems | Synthesis of isoxazolo[5,4-b]pyridines. researchgate.net |

| Linking of Moieties | Various coupling reactions | Hybrid molecules | Synthesis of diarylaminoisoxazoles. nih.govdoi.org |

Computational and Theoretical Investigations of Isoxazole Chemistry

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical methods are instrumental in predicting the three-dimensional structures and electronic properties of isoxazole (B147169) derivatives. These calculations help in understanding the molecule's stability, reactivity, and potential interaction with biological targets.

Density Functional Theory (DFT) has emerged as a powerful and popular computational method for studying isoxazole derivatives due to its balance of accuracy and computational cost. irjweb.comnih.gov DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to determine the most stable geometric configuration (geometry optimization) of the molecule. ptfarm.pltandfonline.com This process calculates key structural parameters like bond lengths, bond angles, and dihedral angles. irjweb.com For the isoxazole ring, theoretical calculations can predict the precise arrangement of its atoms, which is crucial for understanding its chemical behavior. researchgate.net

Table 1: Representative Calculated Structural Parameters for Isoxazole Ring Note: This table presents typical values for the unsubstituted isoxazole ring as found in the literature. Specific values for 3-(pentan-3-yl)isoxazol-5-amine would require a dedicated computational study.

| Parameter | Typical Calculated Value (B3LYP) |

|---|---|

| O1-N2 Bond Length (Å) | ~1.41 |

| N2-C3 Bond Length (Å) | ~1.31 |

| C3-C4 Bond Length (Å) | ~1.42 |

| C4-C5 Bond Length (Å) | ~1.35 |

| C5-O1 Bond Length (Å) | ~1.36 |

| O1-N2-C3 Bond Angle (°) | ~105.3 |

| N2-C3-C4 Bond Angle (°) | ~112.3 |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular reactivity and stability. researchgate.net A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For isoxazole derivatives, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack, guiding the synthesis of new compounds. researchgate.net Computational studies calculate the energies of these orbitals and map their spatial distribution, providing a visual representation of where the molecule is most likely to react. irjweb.comresearchgate.net

Table 2: Conceptual Data from FMO Analysis of a Substituted Isoxazole Note: The values are illustrative and depend on the specific substituents and computational method.

| Orbital | Typical Energy (eV) | Implication |

|---|---|---|

| HOMO | -6.5 to -5.5 | Region of electron donation (nucleophilicity) |

| LUMO | -1.5 to -0.5 | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 4.0 to 6.0 | Indicator of chemical reactivity and kinetic stability |

Theoretical vibrational frequency analysis is a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. researchgate.net Following geometry optimization, calculations are performed to determine the vibrational modes of the molecule. These calculations can predict the frequencies at which a molecule will absorb infrared radiation, corresponding to specific bond stretches, bends, and torsions. nih.gov

By comparing the calculated spectrum with experimental data, chemists can confirm the structure of a synthesized compound. researchgate.net DFT methods, such as B3LYP, have been shown to provide excellent agreement with experimental vibrational spectra for isoxazole and its derivatives, often with uniform scaling of the calculated frequencies. researchgate.netresearcher.life This analysis not only aids in structural elucidation but also provides insights into the strength of chemical bonds within the molecule.

Theoretical Exploration of Reaction Mechanisms

Computational chemistry is also pivotal in elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify the transition states and intermediates that connect reactants to products, providing a deeper understanding of reaction kinetics and selectivity.

A chemical reaction proceeds from reactants to products via a high-energy transition state. youtube.comyoutube.com Computational methods can locate the geometry and energy of these fleeting structures. youtube.com Understanding the transition state is key to understanding the reaction's activation energy and, consequently, its rate. Intermediates are relatively stable species formed during a multi-step reaction. youtube.com

For isoxazoles, a common synthetic route is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene or alkyne. researchgate.netmdpi.comresearchgate.net Theoretical studies of this reaction have been used to explain its regioselectivity by calculating the activation energies for the different possible pathways. mdpi.comnih.gov By characterizing the transition states and any potential intermediates, these studies can predict which isomeric product is favored, a crucial piece of information for synthetic planning. nih.gov

The isoxazole ring contains a relatively weak N-O bond, which can cleave under certain conditions, such as upon electron capture or UV irradiation. researchgate.netnsf.govwikipedia.org This ring-opening process can lead to the formation of diradical species, which are molecules with two unpaired electrons. nsf.govnih.gov

Theoretical studies have explored the nature of these ring-opened systems. acs.org Upon dissociation of the O-N bond, the resulting oxygen and nitrogen radical fragments can still interact through the remaining molecular framework and through space. nsf.govnih.gov These interactions result in a complex manifold of electronic states, including triplet and singlet diradical states. acs.org Computational models are essential for understanding the structure and relative energies of these states, which are often difficult to study experimentally. nsf.govnih.gov This research is significant as it reveals fundamental aspects of isoxazole reactivity and photochemical behavior, distinguishing it from related heterocycles like oxazole (B20620). acs.org The placement of the nitrogen atom in the ring-opened structure is a key factor that influences the electronic state, favoring a triplet ground state configuration. nih.govacs.org

Analytical and Spectroscopic Characterization Techniques for Isoxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR, ¹³C NMR, and ¹⁹F NMR (where applicable)

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a 3-alkyl-5-aminoisoxazole, distinct signals corresponding to each type of proton are expected. The proton at the 4-position of the isoxazole (B147169) ring typically appears as a singlet in a characteristic downfield region. The protons of the amino group (NH₂) at the 5-position would likely appear as a broad singlet. The protons of the pentan-3-yl group would show more complex splitting patterns (a multiplet for the methine proton and overlapping signals for the methylene (B1212753) and methyl protons) in the upfield alkyl region. For example, in a related compound, 1-[3-(4-Chlorophenyl)-isoxazol-5-yl)morpholine, the C₄-H proton of the isoxazole ring resonates at 5.30 ppm. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For 3-(Pentan-3-yl)isoxazol-5-amine, distinct signals would be observed for the three carbons of the isoxazole ring (C3, C4, and C5) and the carbons of the pentan-3-yl substituent. The chemical shifts of the isoxazole ring carbons are particularly diagnostic; for instance, in 5-substituted isoxazoles, the C4 and C5 carbons are sensitive to the electronic effects of the substituent. researchgate.net In a similar structure, 1-[3-(4-Chlorophenyl)-isoxazol-5-yl)morpholine, the isoxazole ring carbons C3, C4, and C5 resonate at 171.4, 76.6, and 162.5 ppm, respectively. mdpi.com

¹⁹F NMR Spectroscopy: While not applicable to this compound, ¹⁹F NMR is a crucial technique for fluorinated analogues. wikipedia.org Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR analysis. wikipedia.org The chemical shift range for ¹⁹F is very wide, providing excellent resolution. wikipedia.org This technique is invaluable for confirming the presence and electronic environment of fluorine atoms in a molecule, and for studying protein-ligand interactions with fluorinated compounds. rsc.orgichorlifesciences.com

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Isoxazoles

This table presents typical chemical shift ranges for protons and carbons in isoxazole derivatives, based on data from analogous structures. mdpi.commdpi.com

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Isoxazole C4-H | 5.30 - 6.53 | 76 - 99 |

| Isoxazole C3 | - | 150 - 172 |

| Isoxazole C5 | - | 162 - 170 |

| Amine NH₂ | Broad singlet | - |

| Alkyl CH | Multiplet | 25 - 40 |

| Alkyl CH₂ | Multiplet | 10 - 30 |

| Alkyl CH₃ | Multiplet | ~10 |

Advanced 2D NMR Techniques (e.g., HMQC, HMBC, COSY)

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular structure, 2D NMR experiments are essential. ipb.ptyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, it would show correlations between the methine proton of the pentan-3-yl group and the adjacent methylene protons, and between the methylene and methyl protons within the same group. This helps to piece together the structure of the alkyl chain.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu It would be used to definitively assign which proton signal corresponds to which carbon signal. For example, the singlet of the C4-H proton would show a correlation to the C4 carbon signal in the HMQC/HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range correlations). sdsu.edu This is particularly powerful for connecting different fragments of the molecule. For instance, the methine proton of the pentan-3-yl group should show an HMBC correlation to the C3 carbon of the isoxazole ring, confirming the attachment point of the alkyl substituent. Similarly, the C4-H proton would show correlations to both the C3 and C5 carbons.

The combination of these 2D NMR techniques allows for the complete and confident structural elucidation of complex molecules like isoxazole derivatives. mdpi.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. mdpi.comjocpr.com This high accuracy allows for the determination of the elemental composition of the molecule. nih.govnih.gov For this compound (C₈H₁₄N₂O), the calculated exact mass would be compared to the experimentally measured mass from the HRMS analysis to confirm the molecular formula. For instance, the HRMS data for 5-(4-chlorophenyl)isoxazole (B1635400) showed a calculated m/z of 180.0216 for [M+H]⁺, with the found value being 180.0215, confirming its elemental composition. mdpi.com

Collision-Induced Dissociation (CID) for Mechanistic Insights

Tandem mass spectrometry (MS/MS), often utilizing Collision-Induced Dissociation (CID), involves the fragmentation of a selected precursor ion (such as the molecular ion) by colliding it with an inert gas. researchgate.netacs.orgnih.gov The resulting fragment ions are then analyzed to provide insights into the molecule's structure. The fragmentation of the isoxazole ring is a subject of detailed study and can follow complex pathways, including rearrangements. nih.govresearchgate.netnih.gov For example, studies on valdecoxib (B1682126) metabolites showed a novel two-step rearrangement of the isoxazole ring upon CID. nih.gov The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of the pentyl group or cleavage of the isoxazole ring, which helps to confirm the substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. jocpr.comsrce.hr

For this compound, the IR spectrum would be expected to show several characteristic absorption bands:

N-H Stretching: The primary amine (-NH₂) group would typically exhibit two absorption bands in the region of 3300-3500 cm⁻¹. d-nb.info

C-H Stretching: The sp³ hybridized C-H bonds of the pentan-3-yl group would show absorptions just below 3000 cm⁻¹. The sp² hybridized C-H bond of the isoxazole ring would appear just above 3000 cm⁻¹.

C=N and C=C Stretching: The double bonds within the isoxazole ring would give rise to absorption bands in the 1400-1650 cm⁻¹ region. mdpi.com

N-O Stretching: The N-O bond of the isoxazole ring typically shows an absorption band in the 1100-1300 cm⁻¹ range.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Alkyl (C-H) | C-H Stretch | 2850 - 2960 |

| Isoxazole (C-H) | C-H Stretch | ~3100 |

| Isoxazole Ring | C=N, C=C Stretch | 1400 - 1650 |

| Isoxazole Ring | N-O Stretch | 1100 - 1300 |

This comprehensive analytical approach, combining various forms of NMR, mass spectrometry, and IR spectroscopy, is essential for the unequivocal structural confirmation and characterization of this compound and its derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the electronic transitions within molecules like this compound. The absorption of UV or visible light by the isoxazole ring and its substituents promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's conjugated system and the electronic environment of its chromophores.

For isoxazole derivatives, the electronic spectra are typically characterized by absorption bands corresponding to π → π* and n → π* transitions. The isoxazole ring itself is a key chromophore, and its electronic properties are modulated by the substituents at the C3 and C5 positions. The 5-amino group, being an auxochrome, can cause a bathochromic (red) shift in the absorption maxima due to the donation of its lone pair of electrons into the ring's π-system, which extends the conjugation.

Theoretical and experimental studies on various isoxazole derivatives provide insight into the expected spectral behavior. For instance, studies on related bis-isoxazole derivatives have reported absorption maxima in the UV-Vis spectrum at approximately 220 nm and between 265-269 nm. nih.gov Research on (E)-4-(arylmethylene)-3-propylisoxazol-5(4H)-ones showed λmax values in the range of 380–382 nm in methanol (B129727), demonstrating how different substitutions influence the electronic transitions. researchgate.net For this compound, one would anticipate characteristic absorptions influenced by the interplay between the isoxazole core, the electron-donating amino group, and the alkyl substituent. The analysis of these transitions is crucial for confirming the electronic structure of the molecule.

Table 1: Representative UV-Vis Absorption Maxima for Isoxazole Derivatives

| Compound Type | Solvent | Typical λmax (nm) | Transition Type | Reference |

|---|---|---|---|---|

| Bis-isoxazole derivative | Not Specified | ~220, ~267 | π → π* | nih.gov |

| 4-Arylmethylene-3-propylisoxazol-5(4H)-one | Methanol | 380-382 | π → π* | researchgate.net |

| 4-[N-(5-methyl isoxazol-3yl) benzene (B151609) sulfoamide azo]-1-naphthol | Chloroform | 507 | π → π* | researchgate.net |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry, as well as detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

For isoxazole derivatives, single-crystal X-ray diffraction analysis has been instrumental in confirming their molecular structures. researchgate.netnih.gov The process involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays is used to calculate an electron density map, from which the positions of the individual atoms can be determined.

While a specific crystal structure for this compound is not publicly available, analysis of related structures provides valuable insights. For example, the crystal structure of N-(2-ethoxy-3,4-dioxocyclobut-1-enyl)-3,5-dimethylisoxazole-4-sulfonamide was determined to elucidate its structural features. nih.gov Similarly, the structures of various novel isoxazole-containing compounds have been confirmed through X-ray crystallography, revealing details about their planarity, bond parameters, and the hydrogen bonding networks that stabilize their crystal lattices. researchgate.net Such studies on analogous compounds underscore the power of this technique to establish the absolute structure of this compound, should a suitable crystal be obtained.

Table 2: Example Crystal System Data for an Isoxazole Derivative

| Parameter | (E)-4-(3-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 15.9437 |

| b (Å) | 16.3936 |

| c (Å) | 7.4913 |

| β (°) | 94.178 |

| Reference | researchgate.net |

Note: Data is for a representative isoxazole derivative, not this compound.

Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are indispensable tools in synthetic chemistry for the separation, purification, and purity assessment of compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed methods.

Thin-Layer Chromatography (TLC) is a rapid, qualitative, and cost-effective technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for large-scale purification. beilstein-journals.org For isoxazole derivatives, TLC is typically performed on silica (B1680970) gel plates. The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase. The retention factor (Rf), the ratio of the distance traveled by the compound to that traveled by the solvent front, is a characteristic property for a given compound and solvent system.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis and purification of compounds. acgpubs.org It offers high resolution and sensitivity, making it the gold standard for determining the purity of a final product. researchgate.net In the analysis of isoxazole derivatives, reverse-phase HPLC is frequently used. nih.gov This involves a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol and water, often with additives like trifluoroacetic acid (TFA) to improve peak shape. nih.gov Commercial suppliers of this compound indicate that HPLC data is available, confirming its use in the quality control of this specific compound. bldpharm.combldpharm.com

The development of a reliable HPLC method allows for the separation of the target compound from any starting materials, by-products, or degradation products, enabling the quantification of its purity with high accuracy.

Table 3: Representative Chromatographic Conditions for Isoxazole Derivatives

| Technique | Stationary Phase | Mobile Phase Example | Detection | Application | Reference |

|---|---|---|---|---|---|

| HPLC | C18 | Acetonitrile/Methanol (80:20) | UV (230 nm) | Quantitative Analysis | researchgate.net |

| HPLC | C18 | Acetonitrile/Water with 0.1% TFA (gradient) | UV (210 nm) | Purity Analysis | nih.gov |

| TLC | Silica Gel | Ethyl acetate/Chloroform/Toluene (60:10:10) | UV (215 nm) | Separation | researchgate.net |

| TLC | Silica Gel | Butanol/Acetic acid/Water (80:12:30) | UV (254 nm) | Hydrolysis Monitoring |

Advanced Chemical Applications of Isoxazole Scaffolds Excluding Biological/medicinal Focus

Isoxazole (B147169) Derivatives as Versatile Synthetic Intermediates

The chemical reactivity of the isoxazole ring, particularly the lability of its N-O bond, allows it to serve as a masked precursor for various functional groups and a versatile starting point for the synthesis of other complex molecules. clockss.org Transition metal catalysis has significantly expanded the utility of isoxazoles, enabling their transformation into a diverse array of other heterocyclic systems. researchgate.net

Precursors for the Synthesis of Other Heterocyclic Compounds

The isoxazole nucleus is a valuable synthon in organic chemistry, capable of undergoing ring-opening and rearrangement cascades to form other heterocyclic structures. researchgate.net The strategic placement of substituents on the isoxazole ring can direct these transformations to yield a variety of products. researchgate.net

Pyrroles: One of the most significant transformations is the conversion of isoxazoles into pyrroles. psu.edu This rearrangement can be achieved through various methods, including the use of gold(I) catalysts in reactions with ynamides, which proceed through a two-step, one-pot procedure. organic-chemistry.org Iron-mediated ring opening and closing cascade mechanisms have also been developed to convert isoxazole precursors into functionalized pyrrole (B145914) derivatives in good to excellent yields. researchgate.netresearchgate.net For instance, the reaction of symmetrical bi-isoxazole precursors with iron and ammonium (B1175870) chloride at 100 °C can produce acylated pyrroles. researchgate.net

Oxazoles: The photoisomerization of isoxazoles to oxazoles is a well-established synthetic pathway. researchgate.netresearchgate.net This transformation typically proceeds through a 2H-azirine intermediate, which can then rearrange to the more stable oxazole (B20620) ring. aip.org Continuous flow photochemical processes have been developed to efficiently convert a wide range of isoxazole substrates into their oxazole counterparts, demonstrating broad synthetic utility. acs.org Additionally, Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles can lead to the formation of transient 2H-azirines, which, under noncatalytic thermolysis, isomerize quantitatively into oxazoles. nih.gov

Pyrimidines: Isoxazole derivatives serve as key starting materials for the synthesis of fused pyrimidine (B1678525) systems. google.comrsc.org For example, a one-pot, three-component reaction involving 5-aminoisoxazole, arylglyoxal, and 1,3-dimethylbarbituric acid in water can produce isoxazolo[4′,5′:5,6]pyrido[2,3-d]pyrimidine derivatives. thieme-connect.com This highlights the role of isoxazoles in building complex, fused heterocyclic scaffolds. thieme-connect.com

Other Heterocycles: The versatility of isoxazoles extends to the synthesis of other heterocycles like furans. researchgate.net C4-alkynylisoxazoles can undergo iron(III)-promoted reductive ring-opening and isomerization to selectively produce polysubstituted furans. researchgate.net Furthermore, isoxazoles have been established as effective amination reagents for alkynes, leading to the formation of α-imino metal carbene intermediates that can be used to assemble a diverse range of nitrogen-containing heterocycles. rsc.org

Role in Chiral Induction and Asymmetric Catalysis

The defined structure of the isoxazole ring allows it to interact effectively with chiral catalysts, making it a valuable moiety in asymmetric synthesis. clockss.org Isoxazole derivatives have been successfully employed in various enantioselective transformations.

A notable application involves the use of chiral ruthenium-pybox complexes for the enantioselective ring contraction of isoxazoles to form chiral 2H-azirines. This reaction can achieve high enantioselectivity (up to 97% ee) and turnover numbers (up to 2000 TON). The same catalytic system has also been applied to enantioselective C(sp³)-H amination reactions.

| Catalyst System | Reaction Type | Achieved Enantiomeric Excess (ee) | Turnover Number (TON) | Reference |

|---|---|---|---|---|

| Ruthenium(II) pybox with cyclometalated NHC ligand | Ring Contraction to 2H-azirines | Up to 97% | Up to 2000 | uludag.edu.tr |

| Ruthenium(II) pybox with cyclometalated NHC ligand | C(sp³)-H Amination | Up to 97% | Up to 50 | uludag.edu.tr |

| Chiral diene-rhodium catalyst | Isomerization to 2H-azirines | High | Not Specified | rsc.org |

| Corey-Bakshi-Shibata (CBS) methodology | Asymmetric reduction of pro-chiral ketones | 43-89% | Not Specified | thieme-connect.com |

Another key method is the Corey-Bakshi-Shibata (CBS) asymmetric reduction of pro-chiral ketones attached to an isoxazole ring to produce chiral isoxazole carbinols. thieme-connect.com This method provides an efficient route to chiral hydroxylated isoxazoles with enantiomeric excesses ranging from moderate to high, depending on the substrate. thieme-connect.com For example, the reduction of aryl-alkyl ketones tethered to the isoxazole ring can yield products with up to 89% ee. thieme-connect.com

Isoxazole-Based Materials with Unique Chemical Properties

The electronic donor-acceptor characteristics that can be engineered into isoxazole derivatives make them attractive components for functional organic materials with applications in optics and electronics.